5-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole
Description
5-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole is a complex organic compound characterized by its unique structural features
Properties
IUPAC Name |
5-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-10-16(17(24-20-10)12-5-6-12)18-19-15(21-25-18)9-11-4-7-13(22-2)14(8-11)23-3/h4,7-8,12H,5-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTIDDGHVMRBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=NC(=NO2)CC3=CC(=C(C=C3)OC)OC)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl and Methyl Groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through the reaction of hydrazides with carboxylic acids or their derivatives.
Coupling with the Dimethoxyphenyl Group: The final step involves coupling the oxazole and oxadiazole intermediates with the 3,4-dimethoxyphenylmethyl group using cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(3-Methyl-1,2-oxazol-4-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole: Lacks the cyclopropyl group.
5-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-(phenylmethyl)-1,2,4-oxadiazole: Lacks the dimethoxy groups on the phenyl ring.
Uniqueness
The presence of both the cyclopropyl and dimethoxyphenyl groups in 5-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole imparts unique chemical and biological properties, making it distinct from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
